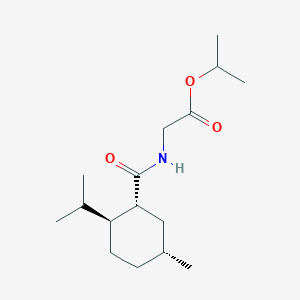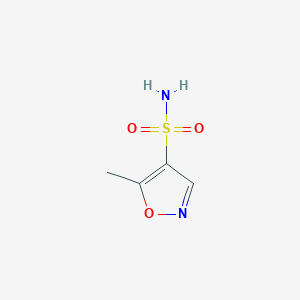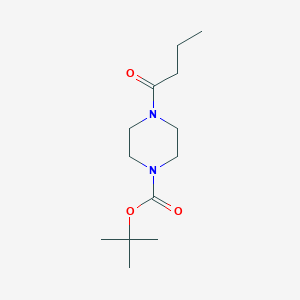
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (6MTHICA) is a heterocyclic compound belonging to the indazole family of molecules. It is a synthetic compound that is used in various scientific research applications. 6MTHICA has a wide range of biochemical and physiological effects, making it an attractive research subject.
Wissenschaftliche Forschungsanwendungen
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used in various scientific research applications, including drug discovery, drug design, and nanotechnology. In drug discovery, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to identify novel drug targets and to develop new drugs. In drug design, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to create more efficient and effective drugs. In nanotechnology, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to create nanomaterials for drug delivery and other applications.
Wirkmechanismus
The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not fully understood, but it is believed to act as a modulator of various biochemical pathways. It is thought to interact with proteins and enzymes, altering their activity and resulting in changes in the cell or organism.
Biochemical and Physiological Effects
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been shown to have antidiabetic, antithrombotic, and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in lab experiments is its wide range of biochemical and physiological effects. This makes it an ideal compound for studying various biological processes. However, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic compound, and its synthesis can be expensive and time-consuming. In addition, 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not found in nature, and its effects may not be the same as those of naturally-occurring compounds.
Zukünftige Richtungen
There are a number of potential future directions for 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid research. One possibility is to explore its potential as a therapeutic agent. Another possibility is to investigate its effects on various diseases and conditions, such as cancer, diabetes, and obesity. In addition, further research could be conducted to investigate its effects on the nervous system and its potential for drug delivery. Finally, further research could be conducted to investigate its potential for use in nanotechnology applications.
Synthesemethoden
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be synthesized through a variety of methods, including the Grignard reaction, the Suzuki reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, followed by hydrolysis. The Suzuki reaction involves the reaction of a boronic acid with an aryl halide, followed by a palladium-catalyzed cross-coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by an elimination reaction.
Eigenschaften
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXAJDVJUSMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)NN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)



![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)

![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
